Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
Description
¹H Nuclear Magnetic Resonance (NMR)
Predicted signals (δ ppm, CDCl₃):
| Proton Environment | Chemical Shift | Multiplicity | Integration |
|---|---|---|---|
| Boc tert-butyl CH₃ | 1.44 | Singlet | 9H |
| Piperidine H-2, H-6 | 3.05-3.35 | Multiplet | 4H |
| Piperidine H-4 | 1.75-1.95 | Quintet | 2H |
| NH (benzylamino) | 2.85 | Broad singlet | 1H |
| CH₂ (benzyl) | 3.72 | Singlet | 2H |
| Aromatic H (ortho-Cl) | 7.32 | Doublet | 1H |
| Aromatic H (meta) | 7.22 | Triplet | 1H |
| Aromatic H (para) | 7.18 | Doublet | 1H |
¹³C NMR
Key resonances (δ ppm):
- 155.8 (Boc carbonyl)
- 79.5 (Boc quaternary C)
- 47.2 (piperidine N-CH₂)
- 134.5 (aromatic C-Cl)
Infrared Spectroscopy (IR)
Characteristic bands (cm⁻¹):
- 2975-2880 (C-H stretch, tert-butyl)
- 1695 (C=O, strong ester)
- 1598 (N-H bend, amine)
- 745 (C-Cl stretch)
Mass Spectrometry
- ESI-MS (positive mode) : m/z 325.3 [M+H]⁺
- Fragmentation pattern :
- Loss of tert-butyl (56 Da) → m/z 269.2
- Cleavage of benzylamine → m/z 184.1 (piperidine-Boc fragment)
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
InChI Key |
RKOLFFUVSKRANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Reductive Amination
A two-step strategy involving nucleophilic substitution followed by reductive amination is widely employed for analogous piperidine derivatives.
Step 1: Synthesis of Tert-Butyl 3-Aminopiperidine-1-Carboxylate
The Boc-protected piperidine precursor is synthesized via reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl 3-aminopiperidine-1-carboxylate can be prepared by treating 3-aminopiperidine with Boc₂O in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C, yielding the Boc-protected amine in >85% purity.
Step 2: Reductive Amination with 2-Chlorobenzaldehyde
The free amine undergoes reductive amination with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or borane-tetrahydrofuran (BH₃·THF). The reaction is typically conducted in methanol or tetrahydrofuran (THF) at 25–60°C, with yields ranging from 60% to 78% depending on stoichiometric ratios and solvent polarity.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Methanol | THF | Dichloromethane |
| Temperature (°C) | 25 | 40 | 25 |
| Reducing Agent | NaBH₃CN | BH₃·THF | NaBH₄ |
| Yield (%) | 68 | 72 | 55 |
| Purity (HPLC, %) | 92 | 89 | 85 |
Boc Protection/Deprotection Strategies
The Boc group is integral to protecting the piperidine nitrogen during functionalization. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:4 v/v) or hydrochloric acid (HCl) in dioxane, with subsequent neutralization enabling isolation of the free amine intermediate. For instance, treatment of tert-butyl 3-aminopiperidine-1-carboxylate with 4 M HCl in dioxane at 0°C for 2 hours affords the hydrochloride salt in 89% yield.
Alternative Pathways: Mitsunobu and Ullmann Coupling
For sterically challenging substrates, Mitsunobu reactions or copper-catalyzed Ullmann couplings may be employed. The Mitsunobu reaction between tert-butyl 3-hydroxypiperidine-1-carboxylate and 2-chlorobenzylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides moderate yields (45–55%). Ullmann coupling of tert-butyl 3-iodopiperidine-1-carboxylate with 2-chlorobenzylamine in the presence of CuI and 1,10-phenanthroline at 100°C achieves 62% yield but requires rigorous exclusion of moisture.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like THF and DCM favor nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., methanol) enhance reductive amination kinetics. Elevated temperatures (>40°C) improve reaction rates but may compromise Boc group stability, necessitating a balance between efficiency and side reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) for hydrogenolysis or nickel catalysts for cross-couplings have been explored but show limited efficacy for this substrate due to chlorine’s directing effects and Boc group sensitivity.
Challenges and Optimization Opportunities
-
Low Yields in Reductive Amination : Competing imine formation and over-reduction can be mitigated by slow addition of aldehydes and using milder reducing agents like Zn(BH₄)₂.
-
Boc Group Stability : Alternatives such as Fmoc (fluorenylmethyloxycarbonyl) protection may offer improved stability under acidic conditions, though deprotection requires piperidine or DBU (1,8-diazabicycloundec-7-ene) .
Scientific Research Applications
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmacological Studies: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets such as receptors or enzymes in the body. The presence of the piperidine ring and the chlorobenzyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate their activity and lead to pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and molecular differences between the target compound and analogous derivatives:
Key Observations:
Heterocyclic vs. Aromatic Substituents: The target compound’s 2-chlorobenzyl group contrasts with heterocyclic substituents in analogs (e.g., pyrimidoindole in 6a , pyridazine in , pyrazine in ). Heterocycles like pyrimidoindole may enhance planar rigidity, favoring interactions with biological targets (e.g., kinase enzymes), while the benzyl group offers greater lipophilicity .
Steric and Electronic Effects: Bulkier substituents (e.g., dibenzylamino-nitro pyrimidine in ) increase steric hindrance, possibly reducing binding affinity but improving selectivity. Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in 6g ) decrease electron density, affecting reactivity in further substitutions.
Synthetic Routes: Most compounds employ Boc-protected piperidine intermediates and coupling reactions in DMF with bases like DIPEA . Palladium-catalyzed cross-couplings (e.g., Sonogashira in ) are required for analogs with alkynyl or aryl groups, unlike the target’s simpler alkylation .
Physicochemical and Pharmacological Implications
Heterocyclic derivatives (e.g., 6a ) may exhibit lower logP due to polarizable nitrogen atoms, balancing solubility and permeability.
Metabolic Stability :
- Sulfur-containing analogs (e.g., ) are prone to oxidative metabolism, whereas the target’s benzyl group may undergo slower hepatic clearance .
Biological Activity :
- Pyrimidoindole derivatives (e.g., 6a–6i ) are reported in chiral stationary phase synthesis, suggesting applications in chromatography, while the target’s simpler structure may prioritize medicinal chemistry uses .
- Chloropyridazine derivatives () are common in agrochemicals, highlighting divergent applications based on substituents .
Biological Activity
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is a chemical compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Name : this compound
- Molecular Formula : C17H25ClN2O2
- Molecular Weight : 324.85 g/mol
- CAS Number : Not explicitly listed in the search results, but can be derived from the formula.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
- Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides under basic conditions introduce the tert-butyl group.
- Attachment of the 2-Chlorobenzyl Group : This is achieved through nucleophilic substitution reactions involving 2-chlorobenzyl halides.
- Formation of the Amino Group : The amino group is introduced via reductive amination reactions with suitable amine precursors.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : Analogous compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell growth .
- Selectivity for Cancer Cells : Certain derivatives have displayed a marked selectivity for cancerous cells over non-cancerous cells, suggesting potential for targeted therapy .
Case Studies
-
Study on MDA-MB-231 Cells :
- A related compound demonstrated a strong inhibitory effect on MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil .
- This study highlighted the potential for developing selective anticancer therapies based on piperidine derivatives.
- Mechanistic Insights :
Comparative Analysis
The following table summarizes key findings related to the biological activities of piperidine derivatives:
| Compound Type | IC50 (μM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Receptor binding, enzyme inhibition |
| Related Piperidine Derivative | <0.126 | High | Induction of apoptosis |
| Standard Treatment (5-Fluorouracil) | ~17.02 | Low | Cytotoxicity through DNA damage |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate?
The synthesis typically involves a multi-step procedure. A common approach is nucleophilic substitution or coupling reactions using tert-butyl-protected piperidine intermediates. For example, tert-butyl 3-aminopiperidine-1-carboxylate can react with 2-chlorobenzyl halides in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dry DMF at 60–100°C, followed by purification via column chromatography . Reaction optimization often requires inert conditions (N₂ atmosphere) and controlled temperatures to minimize side reactions.
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR (¹H/¹³C): To confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and 2-chlorobenzyl substituent (aromatic protons at δ ~7.2–7.5 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion identification (e.g., [M+H⁺] or [M+Na⁺] peaks) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns in solid-state studies .
Q. What safety precautions are recommended during handling?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store at 2–8°C under inert gas (argon) to prevent degradation.
- Avoid strong oxidizing agents (e.g., peroxides), which may cause hazardous reactions .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields often stem from steric hindrance at the piperidine N-atom or competing side reactions. Strategies include:
Q. What analytical methods resolve contradictions in biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions or impurity profiles. Mitigation involves:
- Orthogonal assays : Compare fluorescence polarization (FP) and radiometric assays to confirm target engagement .
- HPLC-triggered fractionation : Isolate minor impurities (>0.5%) and test their activity separately .
- Molecular docking : Use tools like Glide to validate binding poses against crystal structures and explain potency variations .
Q. How does the 2-chlorobenzyl substituent influence metabolic stability?
The chloro group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) via steric and electronic effects. In vitro studies using liver microsomes show:
- t₁/₂ : Extended half-life (>2 hours) compared to non-halogenated analogs.
- Metabolite ID : LC-MS/MS identifies dechlorinated or hydroxylated byproducts .
Q. What strategies improve enantiomeric purity in chiral derivatives?
- Chiral auxiliaries : Use (S)- or (R)-Boc-protected piperidines during synthesis .
- Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for separation .
- Asymmetric catalysis : Palladium-catalyzed amination with chiral ligands (e.g., BINAP) enhances ee (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
